6-Methylthieno[2,3-b]pyridine
Overview
Description
“6-Methylthieno[2,3-b]pyridine” is a type of heterocyclic compound . It is a derivative of thieno[2,3-b]pyridine, which is an important class of heterocyclic compounds due to their pharmacological and biological utility .
Synthesis Analysis
A new, effective method has been developed for the synthesis of functionalized thieno[2,3-b]pyridines by multicomponent condensation reactions of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups .Molecular Structure Analysis
The molecular structure of “this compound” derivatives has been studied by X-ray structural analysis .Chemical Reactions Analysis
The synthesis of thieno[2,3-b]pyridines involves multicomponent condensation reactions of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups .Physical And Chemical Properties Analysis
The physical properties of “this compound” include its density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties include its reactivity and heat of combustion .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
6-Methylthieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds like 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides showed promising results against various microbial strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Another study involved the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting novel molecules as potential anti-inflammatory agents (Moloney, 2001).
Crystallography and Structural Analysis
The crystal structure of 4‐(4‐Bromophenyl)‐2,5‐diethoxycarbonyl‐6‐methylthieno[2,3‐b]pyridine was studied, providing insights into molecular interactions and stability. The structure is characterized by intermolecular and intramolecular hydrogen bonds, enhancing the understanding of its molecular properties (Armas et al., 2003).
Synthesis of Novel Compounds
A variety of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds were synthesized using 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These synthesized compounds expand the potential applications in pharmaceutical and chemical industries (Bakhite, Al‐Sehemi, & Yamada, 2005).
Use in Pesticides
Pyridine derivatives, including those based on this compound, have been explored for their insecticidal properties. One such study demonstrated significant aphidicidal activities, suggesting its potential as an effective insecticide (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Coordination Compounds and Crystal Structures
Research also includes the use of this compound as ligands in the synthesis of coordination compounds with metals like Cu(II), Co(II), and Ni(II). The study of these complexes contributes to the field of coordination chemistry and materials science (Halgas et al., 2009).
Antitumor Potential
The photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been evaluated for their potential antitumor properties. These studies are crucial for understanding the behavior of these compounds in biological systems and their potential use in cancer therapy (Carvalho et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed, with selected works published in 2015–2019 . This suggests that there is ongoing research in this area, and future directions may include the development of new synthesis methods and further exploration of the pharmacological properties of these compounds.
properties
IUPAC Name |
6-methylthieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNBQVLAHPFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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